molecular formula C10H11ClO5S B13882880 2-Methanesulfonyloxy-2-(4-chlorophenyl)acetic acid methyl ester

2-Methanesulfonyloxy-2-(4-chlorophenyl)acetic acid methyl ester

Cat. No.: B13882880
M. Wt: 278.71 g/mol
InChI Key: AILSCAKMHDEMKG-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, a methylsulfonyloxy group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate typically involves the esterification of 2-(4-chlorophenyl)-2-methylsulfonyloxyacetic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of agrochemicals or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenyl)-2-methylsulfonyloxyacetate
  • Methyl 2-(4-fluorophenyl)-2-methylsulfonyloxyacetate
  • Methyl 2-(4-methylphenyl)-2-methylsulfonyloxyacetate

Uniqueness

Methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and physical properties This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, such as bromine, fluorine, or methyl groups

Properties

Molecular Formula

C10H11ClO5S

Molecular Weight

278.71 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-2-methylsulfonyloxyacetate

InChI

InChI=1S/C10H11ClO5S/c1-15-10(12)9(16-17(2,13)14)7-3-5-8(11)6-4-7/h3-6,9H,1-2H3

InChI Key

AILSCAKMHDEMKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)OS(=O)(=O)C

Origin of Product

United States

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